molecular formula C11H12O3 B2625557 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 137325-77-0

2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B2625557
CAS No.: 137325-77-0
M. Wt: 192.214
InChI Key: JYWSWLFHXXYOOH-UHFFFAOYSA-N
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Description

2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid: is an organic compound that belongs to the class of indene derivatives. This compound features a hydroxy group attached to the indene ring, which is further connected to an acetic acid moiety. The presence of the indene ring structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.

    Hydroxylation: The indene derivative undergoes hydroxylation to introduce the hydroxy group at the 2-position.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group, leading to the formation of 2,3-dihydro-1H-indene derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2,3-dihydro-1H-indene derivatives.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

    2,3-dihydro-1H-indene derivatives: Compounds with a similar indene ring structure.

Uniqueness

2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to the presence of both the hydroxy group and the acetic acid moiety, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-hydroxy-1,3-dihydroinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)7-11(14)5-8-3-1-2-4-9(8)6-11/h1-4,14H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWSWLFHXXYOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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